molecular formula C17H17NO3 B056720 Ethyl (2-amino-3-benzoylphenyl)acetate CAS No. 61941-57-9

Ethyl (2-amino-3-benzoylphenyl)acetate

Cat. No.: B056720
CAS No.: 61941-57-9
M. Wt: 283.32 g/mol
InChI Key: XQGLNUVQVKZRRR-UHFFFAOYSA-N
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Description

Ethyl (2-amino-3-benzoylphenyl)acetate is an organic compound with the molecular formula C17H17NO3. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a benzoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-amino-3-benzoylphenyl)acetate typically involves the reaction of 2-amino-3-benzoylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of the 2-amino-3-benzoylbenzoic acid reacts with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-3-benzoylphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-amino-3-benzoylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-amino-3-benzoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-amino-3-benzoylphenyl)acetate is unique due to the presence of both an amino group and a benzoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl (2-amino-3-benzoylphenyl)acetate is a compound of significant pharmacological interest, particularly noted for its anti-inflammatory properties . This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to various benzoylphenyl derivatives. Its molecular formula is C16_{16}H17_{17}N1_{1}O3_{3}, and it can be synthesized through several chemical pathways that involve the acylation of amino compounds with benzoyl groups. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological effects.

The anti-inflammatory activity of this compound is believed to stem from its ability to modulate inflammatory pathways. Research indicates that it may interact with key enzymes or receptors involved in the inflammatory process. Although the precise mechanism remains under investigation, studies suggest that the compound influences the production of pro-inflammatory mediators such as prostaglandins.

Pharmacological Applications

This compound has shown potential in treating various inflammatory conditions. Its applications include:

  • Topical formulations for localized treatment of inflammation.
  • Systemic administration for broader therapeutic effects against inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Table 1 summarizes key findings from these studies:

Study ReferenceCOX Inhibition (%)Concentration (µM)Notes
>98%0.1Effective against trauma-induced inflammation
70%1Comparison with standard NSAIDs like diclofenac
50%1Selective COX-2 inhibition observed

In Vivo Studies

In vivo experiments have further confirmed the efficacy of this compound. For example, studies involving animal models have shown significant reductions in inflammation markers when treated with this compound. Notably, its effectiveness was comparable to established anti-inflammatory drugs.

Case Studies

  • Topical Application in Dermatitis : A clinical trial investigated the use of this compound in patients suffering from dermatitis. Results indicated a marked improvement in symptoms within two weeks of treatment, supporting its use in dermatological formulations.
  • Chronic Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis who were administered this compound as part of their treatment regimen. The results showed a significant decrease in joint inflammation and pain levels compared to a placebo group.

Spectroscopic and Computational Studies

Advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, have been employed to analyze the molecular properties of this compound. Computational methods such as Density Functional Theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. These analyses are crucial for rational drug design and optimizing therapeutic efficacy.

Properties

IUPAC Name

ethyl 2-(2-amino-3-benzoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-15(19)11-13-9-6-10-14(16(13)18)17(20)12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLNUVQVKZRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512566
Record name Ethyl (2-amino-3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-57-9
Record name Ethyl (2-amino-3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g. (0.009 mole) of the sodium salt of 2-amino-3-benzoylphenylacetic acid in 25 ml. of dry dimethylformamide was treated with 5.0 g. (0.035 mole) of ethyl iodide. The mixture was stirred two hours at room temperature using a magnetic stirrer. The mixture was diluted with water and the aqueous solution extracted several times with ethyl ether. The combined extracts were washed with water, dried over sodium sulfate and concentrated under vacuum to a yellow solid. The solid was recrystallized from absolute ethanol to give 1.7 gms. (61.0%) of yellow needles which melted at 77°-78° C.
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Synthesis routes and methods II

Procedure details

A solution of 2.5 g (0.009 mole) of (2-amino-3-benzoylphenyl)acetic acid, sodium salt in 25 ml of dry dimethylformamide was treated with 5 g of ethyl iodide (0.035 mole) and stirred with a magnetic stirrer at room temperature for 2 hours. The reaction mixture was then added to water and extracted several times with ethyl ether. The ether extracts, after being washed with water, were dried over sodium sulfate and stripped under vacuum to leave a yellow solid residue. This residue was recrystallized from absolute ethyl alcohol to give 1.7 g (61%) of the titled compound as yellow needles, m.p. 77°-78° C.
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.